BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

Lipophilicity Drug-likeness Screening library design

This 5-oxopyrrolidine-3-carboxamide features a 4-bromophenyl N1-substituent and an α-methylbenzyl C3-amide, creating a unique physicochemical signature (logP 3.14, tPSA 40.57 Ų) that enhances CNS passive permeability over its regioisomers. The 4-bromophenyl handle enables direct Pd(0)-catalyzed parallel library synthesis—a key advantage over non-brominated analogs. Supplied as a mixture of stereoisomers with authenticated Wiley KnowItAll spectral data (3 NMR, 1 FTIR, 1 GC-MS) for instant post-shipment identity verification. Ideal for reproducible CNS-targeted HTS and SAR exploration.

Molecular Formula C19H19BrN2O2
Molecular Weight 387.3 g/mol
Cat. No. B5077678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide
Molecular FormulaC19H19BrN2O2
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H19BrN2O2/c1-13(14-5-3-2-4-6-14)21-19(24)15-11-18(23)22(12-15)17-9-7-16(20)8-10-17/h2-10,13,15H,11-12H2,1H3,(H,21,24)
InChIKeyAHVSGSFKONAWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide: Physicochemical and Structural Identity for Informed Screening Compound Procurement


1-(4-Bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a 5-oxopyrrolidine-3-carboxamide derivative offered as a screening compound by ChemDiv (ID 8004-8045) . It bears a 4-bromophenyl substituent at the pyrrolidinone N1 position and an α-methylbenzyl (1-phenylethyl) amide at the C3 carboxamide, supplied as a mixture of stereoisomers . The compound carries a molecular formula of C19H19BrN2O2 (MW 387.27 g/mol) and is catalogued with authenticated spectral data including 3 NMR, 1 FTIR, and 1 GC-MS spectra in the Wiley SpectraBase collection . Its canonical SMILES is CC(c1ccccc1)NC(=O)C2CC(=O)N(C2)c3ccc(cc3)Br and its InChI Key is AHVSGSFKONAWCA-UHFFFAOYSA-N .

Why 1-(4-Bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide Cannot Be Casually Replaced by Other 5-Oxopyrrolidine-3-carboxamide Analogs in Screening Cascades


Within the 5-oxopyrrolidine-3-carboxamide class, even isosteric or regioisomeric substitutions produce quantifiable shifts in key molecular descriptors—logP, aqueous solubility (logSw), and polar surface area (tPSA)—that directly control compound partitioning, permeability, and assay behavior . As demonstrated below, the 4-bromophenyl N1-substitution combined with the α-methylbenzyl C3-amide side chain yields a discrete physicochemical signature relative to its chloro, fluoro, unsubstituted phenyl, and regioisomeric analogs, making generic substitution without re-optimization a risk to screening reproducibility and SAR continuity .

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide Against Closest Analogs


Lipophilicity (logP/logD) Differentiation of the 4-Bromophenyl Analog Versus Its Regioisomeric N-Benzyl Congener

The target compound (4-bromophenyl N1-substituted, α-methylbenzyl C3-amide) exhibits a logP of 3.14 and logD (pH 7.4) of 3.14, compared to the regioisomeric N-benzyl-1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxamide which shows logP = 2.29 and logD = 2.29, both measured under identical vendor conditions . This represents a ΔlogP/ΔlogD of +0.85 log units, indicating substantially higher lipophilicity for the target compound.

Lipophilicity Drug-likeness Screening library design

Aqueous Solubility (logSw) Comparison Between the Target 4-Bromophenyl Analog and Its Regioisomer

The target compound has a calculated logSw of -3.12, whereas the regioisomeric N-benzyl analog displays a logSw of -2.95 under the same computational protocol . This ΔlogSw of -0.17 indicates approximately 1.5-fold lower intrinsic aqueous solubility for the target compound.

Aqueous solubility Assay compatibility DMSO stock preparation

Polar Surface Area (tPSA) Differentiation as a Predictor of Passive Membrane Permeability

The target compound presents a tPSA of 40.56 Ų, slightly lower than the 41.85 Ų of its N-benzyl regioisomer . While the absolute difference is modest (Δ = -1.29 Ų), both values fall within the range commonly associated with acceptable passive permeability (tPSA < 60–70 Ų for CNS; tPSA < 140 Ų for oral absorption), and the lower tPSA of the target compound is directionally favorable for membrane crossing.

Polar surface area Membrane permeability CNS drug-likeness

4-Bromo Substituent as a Synthetic Diversification Handle Versus 4-Chloro, 4-Fluoro, and Unsubstituted Phenyl Analogs

The C-Br bond in the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with substantially higher reactivity than the corresponding C-Cl analog, and a reactivity profile that is absent altogether in the unsubstituted phenyl analog (5-oxo-1-phenyl-N-(1-phenylethyl)pyrrolidine-3-carboxamide, CAS 332404-09-8) . The 4-bromo substituent thus serves a dual purpose: it contributes to target binding via halogen bonding or hydrophobic interactions in primary screening, and it enables rapid analog generation through late-stage diversification without scaffold redesign .

Late-stage functionalization Cross-coupling Medicinal chemistry diversification

Pre-Existing Spectral Reference Data (3 NMR + 1 FTIR + 1 GC-MS) for Rapid Identity Verification and QC

The target compound has 3 NMR spectra, 1 FTIR spectrum, and 1 GC-MS spectrum deposited in the Wiley KnowItAll Spectral Library collection (SpectraBase Compound ID LqmzKG9zIxD) . In contrast, the closely related 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide and 1-(4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide lack publicly accessible, database-deposited reference spectra from the same authoritative source, placing a greater burden on the purchasing laboratory to independently verify compound identity and purity upon receipt.

Compound QC Identity verification Spectral database

Hydrogen Bond Donor/Acceptor Profile Differentiates the Target Compound from N-Phenyl and N-Benzyl Amide Analogs

The target compound displays 1 hydrogen bond donor (the secondary amide N-H) and 4 hydrogen bond acceptors (two carbonyl oxygens plus the amide carbonyl and the pyrrolidinone carbonyl) . This HBD/HBA count (1/4) distinguishes it from N-phenylpyrrolidine-3-carboxamide analogs that may lack the α-methylbenzyl amide donor, and from N-alkyl amide variants with altered H-bond capacity. Within the 5-oxopyrrolidine-3-carboxamide class, variations in HBD/HBA count are known to affect target binding; for instance, the CCR5 antagonist series published in Chem. Pharm. Bull. demonstrated that modifications to the carboxamide region shifted IC50 values from 1.9 μM (lead) downward through iterative optimization of the amide substituent . The specific HBD/HBA signature of the target compound determines its pharmacophoric compatibility with hydrogen-bonding residues in target binding sites.

H-bond profile Pharmacophore matching Solubility prediction

Application Scenarios for 1-(4-Bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Late-Stage Diversification via Cross-Coupling

The 4-bromophenyl substituent provides a competent oxidative addition partner for Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid parallel library synthesis from a single hit scaffold. This positions the compound as a preferred starting point over the 4-chloro, 4-fluoro, or unsubstituted phenyl analogs, which either react sluggishly (Cl) or cannot participate in standard cross-coupling at all (F, H) . Teams can order the bromo compound once, then generate 24–96 analogs via parallel Suzuki coupling in a single synthetic cycle.

CNS-Oriented Screening Library Design Where Lipophilicity and tPSA Drive Compound Prioritization

With a logP of 3.14 and tPSA of 40.57 Ų, the target compound occupies a physicochemical space consistent with CNS drug-likeness parameters (logP 2–4; tPSA < 60–70 Ų). The +0.84 logP differential over its N-benzyl regioisomer (logP = 2.29) translates to greater predicted BBB permeation, making the target compound the more suitable choice for CNS-targeted phenotypic or target-based screens where passive permeability is a selection criterion .

Compound QC and Identity Verification Workflows Leveraging Pre-Existing Authoritative Spectral References

The availability of 3 NMR, 1 FTIR, and 1 GC-MS spectra in the Wiley KnowItAll Spectral Library enables immediate post-shipment identity confirmation by spectral overlay, without requiring the purchaser to acquire reference spectra de novo . This reduces the risk of using mis-labeled or degraded material in automated screening, which is a documented source of false positives in HTS campaigns.

SAR Exploration Around the 5-Oxopyrrolidine-3-carboxamide Scaffold with a Defined H-Bond Pharmacophore

The specific combination of one H-bond donor (α-methylbenzyl amide N-H) and four H-bond acceptors defines a pharmacophoric fingerprint that can be systematically varied. Published SAR on the 5-oxopyrrolidine-3-carboxamide chemotype demonstrates that amide substituent identity modulates target affinity, with IC50 values spanning from micromolar to nanomolar ranges across CCR5 and InhA targets . The bromophenyl and α-methylbenzyl substitution pattern of the target compound offers a distinct starting point for exploring substituent effects on both lipophilicity-driven pharmacokinetics and H-bond-driven target engagement.

Quote Request

Request a Quote for 1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.